molecular formula C9H8BrClO B6601228 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran CAS No. 1864453-93-9

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran

Cat. No. B6601228
CAS RN: 1864453-93-9
M. Wt: 247.51 g/mol
InChI Key: NIIFTAUDUJRGLN-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran (BCDHP) is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements. BCDHP is a member of the benzopyran family, which is a class of compounds containing a benzene ring fused with a pyran ring. BCDHP has been studied for its potential applications in areas such as synthesis, drug design, and biochemistry. In

Scientific Research Applications

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been studied for its potential applications in areas such as synthesis, drug design, and biochemistry. In particular, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has also been studied for its potential use as a ligand for binding to metal ions, such as zinc. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been investigated for its potential use as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is not fully understood. However, it is believed that 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may act as an inhibitor of COX-2 by binding to the active site of the enzyme. 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may also act as a ligand for binding to metal ions, such as zinc, by forming coordination bonds with the metal ions. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may act as an inhibitor of MAO by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran have not been extensively studied. However, it is believed that 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may have potential applications in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has a relatively low toxicity, making it a safe compound to use in laboratory experiments. However, there are some limitations to using 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran in laboratory experiments. For example, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, the mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is not fully understood, which may limit its applications in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran. For example, it may be possible to develop new methods for synthesizing 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran that are more efficient and cost-effective. In addition, further research may be conducted to better understand the mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran and its potential applications in areas such as drug design and biochemistry. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may be studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be synthesized using a variety of methods. One method involves the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in aqueous acetic acid. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a white solid. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in the presence of piperidine. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a yellow solid. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be synthesized by the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in the presence of zinc chloride. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a white solid.

properties

IUPAC Name

6-bromo-4-chloro-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFTAUDUJRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1Cl)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chlorochroman

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